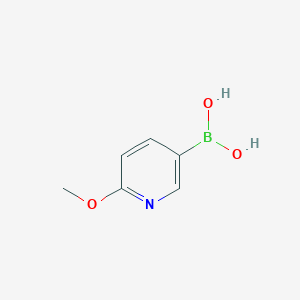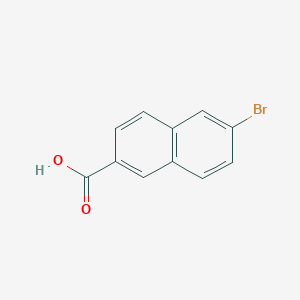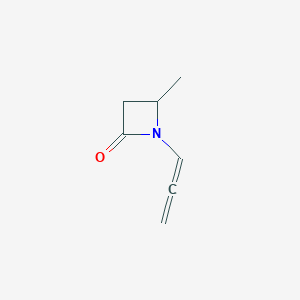
2-溴-6-硝基苯胺
描述
2-Bromo-6-nitroaniline is an intermediate used for the synthesis of metabolite of Brimonidine, which is an α2 receptor agonist . It is a drug used to treat glaucoma .
Synthesis Analysis
The synthesis of 2-Bromo-6-nitroaniline involves several steps. A mixture of 1-bromo-2-fluoro-3-nitrobenzene and NH3 in CH3OH was stirred in a sealed tube at 100 °C for 16 hours. The solvent was removed and the residue was dissolved in H2O, and then extracted with ethyl acetate .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-nitroaniline is C6H5BrN2O2 . The average mass is 217.020 Da and the monoisotopic mass is 215.953430 Da .Chemical Reactions Analysis
2-Bromo-6-nitroaniline undergoes various chemical reactions. For instance, it can react with ammonia in methanol at 100°C for 16 hours in a sealed tube .Physical And Chemical Properties Analysis
2-Bromo-6-nitroaniline has a density of 1.8±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.1±3.0 kJ/mol and a flash point of 141.2±22.3 °C .科学研究应用
Pharmacology: Synthesis of Brimonidine Metabolites
2-Bromo-6-nitroaniline serves as an intermediate in the synthesis of metabolites for Brimonidine , an α2 receptor agonist used in the treatment of glaucoma. Its role in the production of these metabolites is crucial for developing treatments that help manage this eye condition.
Material Science: Intermediate for Advanced Materials
In material science, this compound is used as a building block for creating complex molecules . Its reactivity with various agents allows for the synthesis of materials with potential applications in electronics, coatings, and other advanced technologies.
Chemical Synthesis: A Versatile Reagent
2-Bromo-6-nitroaniline is a versatile reagent in chemical synthesis, used to produce a variety of compounds. It’s involved in multiple synthesis pathways, providing a pathway to create diverse chemical structures .
Analytical Chemistry: Chromatography and Spectroscopy
This compound can be used as a standard or reference material in analytical methods such as chromatography and spectroscopy to identify or quantify other substances . Its distinct properties make it suitable for such applications.
Environmental Science: Degradation of Toxic Substances
In environmental science, 2-Bromo-6-nitroaniline may be involved in the study of degradation pathways for toxic substances . Understanding its behavior can lead to better environmental remediation techniques.
安全和危害
作用机制
Target of Action
2-Bromo-6-nitroaniline is primarily used as an intermediate in the synthesis of metabolites of Brimonidine . Brimonidine is an α2 receptor agonist , which means it binds to α2 receptors in the body and stimulates a response. These receptors are primarily found in the nervous system and play a crucial role in regulating neurotransmitter release.
Result of Action
The molecular and cellular effects of 2-Bromo-6-nitroaniline are likely related to its role as an intermediate in the synthesis of Brimonidine metabolites. These metabolites, once formed, can bind to α2 receptors and stimulate a response, leading to physiological effects such as reduced intraocular pressure .
属性
IUPAC Name |
2-bromo-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMOSYLWYLMHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466903 | |
| Record name | 2-Bromo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitroaniline | |
CAS RN |
59255-95-7 | |
| Record name | 2-Bromo-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59255-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the positioning of the amino group in 2-bromo-6-nitroaniline affect its intermolecular interactions compared to other isomers?
A: The research highlights that the position of the amino group (-NH2) significantly influences the type of intermolecular interactions observed in 2-bromo-6-nitroaniline compared to its isomers [].
Q2: What tools were used to study the intermolecular interactions in 2-bromo-6-nitroaniline?
A: The researchers employed various computational chemistry techniques to analyze the intermolecular interactions in 2-bromo-6-nitroaniline []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)





![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)




![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)

